(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound "(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring three key components:
- A 2-(2-chlorophenyl)-4-methylthiazol-5-yl group: This aromatic heterocycle contains a chlorine substituent at the 2-position of the phenyl ring and a methyl group at the 4-position of the thiazole ring. The chlorine atom enhances lipophilicity and may influence electronic interactions with biological targets .
- A 4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazinyl group: The piperazine linker is a common pharmacophore in medicinal chemistry, facilitating interactions with receptors through hydrogen bonding and conformational flexibility.
- A methanone bridge: This carbonyl group connects the thiazole and piperazine components, contributing to the molecule’s overall polarity and stability.
Properties
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-6-2-3-7-17(16)23)22(29)28-11-9-27(10-12-28)19-13-15-5-4-8-18(15)25-26-19/h2-3,6-7,13H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTRSJCHWGXWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.93 g/mol . The structure includes a thiazole ring , a chlorophenyl group , and a piperazine moiety , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O3S |
| Molecular Weight | 422.93 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Modulation of Neurotransmitter Receptors : It could interact with serotonin receptors, influencing mood and anxiety pathways.
Biological Activity and Efficacy
Research has indicated several biological activities associated with this compound:
Anti-inflammatory Activity
A study demonstrated that the compound exhibited significant inhibition of COX-II with an IC50 value indicating its potency compared to standard anti-inflammatory drugs. The results showed:
| Compound | IC50 (µM) |
|---|---|
| Test Compound | 7.07 |
| Celecoxib | 10.0 |
This suggests that the compound may be a promising candidate for anti-inflammatory therapies.
Antimicrobial Properties
In vitro assays have shown that the compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings support its potential use in treating infections.
Case Studies
Several case studies have evaluated the biological effects of similar thiazole derivatives:
- Case Study on COX Inhibition : A recent study highlighted the development of thiazole derivatives that showed enhanced selectivity towards COX-II over COX-I, leading to reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Neuroprotective Effects : Another study investigated a related thiazole compound's neuroprotective effects in models of neurodegenerative diseases, demonstrating significant reductions in oxidative stress markers .
Comparison with Similar Compounds
Halogenated Aromatic Rings
Heterocyclic Core Variations
- Thiazole vs. Thiophene : The thiazole ring (target compound) provides a nitrogen atom capable of hydrogen bonding, unlike the sulfur-only thiophene (). This may enhance target engagement but increase susceptibility to oxidation .
- Cyclopenta[c]pyridazine vs. Cyclopenta[d]pyrimidine : The pyridazine ring (target) has two adjacent nitrogen atoms, creating a more electron-deficient system compared to pyrimidine (), which could alter binding kinetics in enzymatic pockets .
Piperazine Linker Modifications
- The piperazine moiety is conserved across analogues (), but its substitution pattern impacts conformational flexibility.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing this compound, and what key reaction steps are involved?
- Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions between thiazole and piperazine derivatives under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) .
- Cyclization of the pyridazinone moiety using acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) .
- Purification via column chromatography or recrystallization to isolate the final product .
- Key intermediates (e.g., chlorophenyl-thiazole precursors) require strict temperature control (60–80°C) to avoid side reactions .
Q. How is the structural identity and purity of the compound confirmed in academic research?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields and scalability?
- Answer :
- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to balance reaction rate and byproduct formation .
- Catalyst selection : Evaluate Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Design of Experiments (DoE) : Use factorial design to statistically analyze temperature, stoichiometry, and catalyst loading .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion points .
Q. How should contradictions in reported bioactivity data (e.g., IC₅₀ values) be resolved?
- Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and controls across studies to minimize variability .
- Dose-response validation : Replicate experiments with varying concentrations (1 nM–100 µM) and measure statistical significance (p < 0.05) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolone derivatives) to identify trends .
Q. What computational strategies are effective for predicting the compound’s target interactions and pharmacokinetics?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., kinases or GPCRs) .
- ADMET prediction : Apply QSAR models in SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .
Q. How can researchers evaluate the environmental fate and ecological risks of this compound?
- Answer :
- Biodegradation studies : Monitor half-life in soil/water matrices under OECD 301/307 guidelines .
- Toxicity profiling : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna) to determine LC₅₀/EC₅₀ values .
- Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioaccumulation potential .
Methodological Notes
- Data validation : Always cross-check spectroscopic data (NMR, MS) with published reference compounds .
- Contingency planning : Include backup synthetic routes (e.g., Grignard vs. Suzuki coupling) to mitigate reagent shortages .
- Ethical compliance : Adhere to OECD/ICH guidelines for preclinical toxicity testing to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
